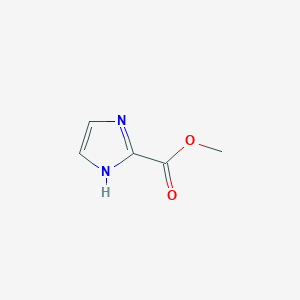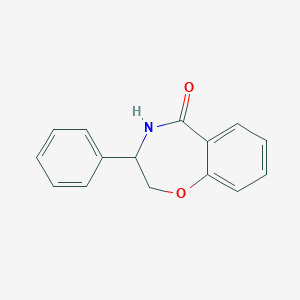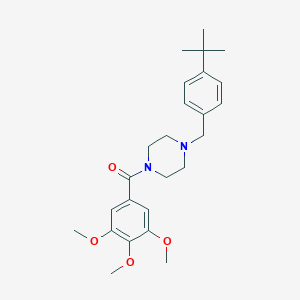
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which play a role in inflammation and pain.
生化学的および生理学的効果
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
合成法
The synthesis of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with p-tert-butylbenzylamine to form an intermediate compound. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
17766-62-0 |
|---|---|
製品名 |
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC名 |
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,3)20-9-7-18(8-10-20)17-26-11-13-27(14-12-26)24(28)19-15-21(29-4)23(31-6)22(16-19)30-5/h7-10,15-16H,11-14,17H2,1-6H3 |
InChIキー |
SNMTWROJPBGTIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
その他のCAS番号 |
17766-62-0 |
同義語 |
4-(p-tert-Butylbenzyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



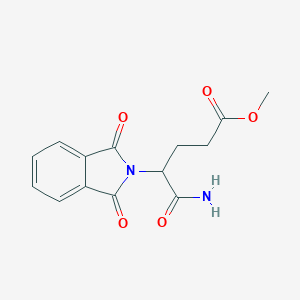
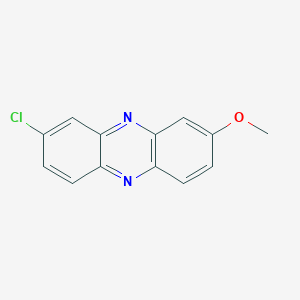

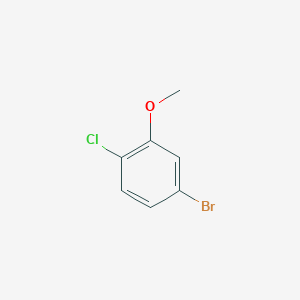
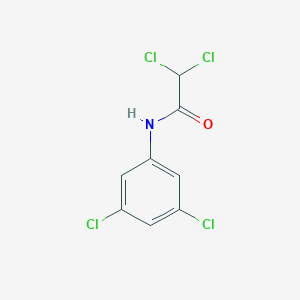
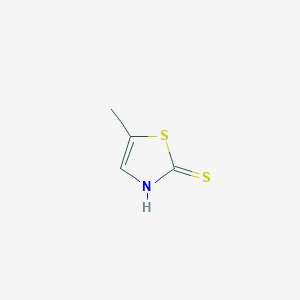
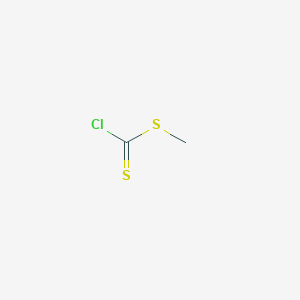
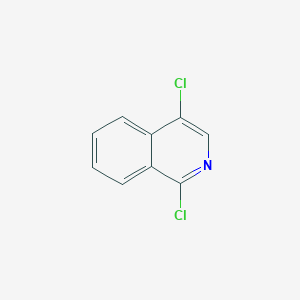
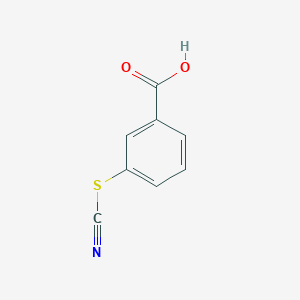

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
